molecular formula C16H20N4O2S B11988238 N-[3-(dimethylamino)propyl]-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide

N-[3-(dimethylamino)propyl]-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide

Cat. No.: B11988238
M. Wt: 332.4 g/mol
InChI Key: VFCPCMUQBRRXDK-UHFFFAOYSA-N
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Description

N~1~-[3-(dimethylamino)propyl]-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a dimethylamino group, a phenyl group, and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(dimethylamino)propyl]-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Formation of the Dimethylamino Group: The dimethylamino group is introduced through the reaction of 3-chloropropylamine with dimethylamine.

    Coupling Reaction: The final step involves coupling the thiazole ring with the dimethylamino group and the phenyl group through a condensation reaction using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(dimethylamino)propyl]-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N~1~-[3-(dimethylamino)propyl]-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N1-[3-(dimethylamino)propyl]-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and function.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-propanediamine
  • 3-(Dimethylamino)-1-propylamine
  • N,N-Dimethyl-1,3-diaminopropane
  • N,N-Dimethyltrimethylenediamine

Uniqueness

N~1~-[3-(dimethylamino)propyl]-N~2~-(4-phenyl-1,3-thiazol-2-yl)ethanediamide stands out due to its unique combination of a thiazole ring, a phenyl group, and a dimethylamino group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C16H20N4O2S/c1-20(2)10-6-9-17-14(21)15(22)19-16-18-13(11-23-16)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,17,21)(H,18,19,22)

InChI Key

VFCPCMUQBRRXDK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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